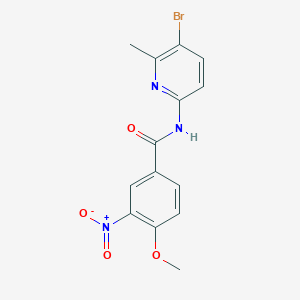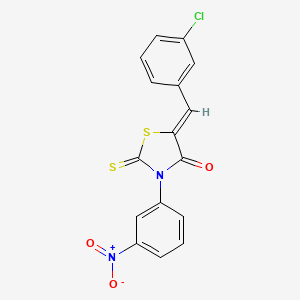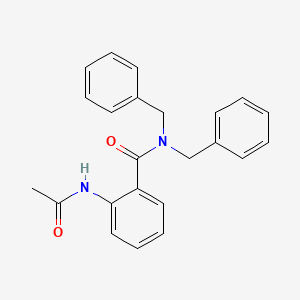
N-(5-bromo-6-methyl-2-pyridinyl)-4-methoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-6-methyl-2-pyridinyl)-4-methoxy-3-nitrobenzamide is a chemical compound that has gained a lot of attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as BMN-673 and belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors have been shown to be effective in the treatment of cancer, particularly in patients with BRCA1/2 mutations.
Mechanism of Action
BMN-673 works by inhibiting the PARP enzyme. PARP is involved in DNA repair, particularly in the repair of single-strand DNA breaks. When DNA is damaged, PARP is activated and recruits other proteins to repair the damage. By inhibiting PARP, BMN-673 prevents the repair of DNA damage, leading to the death of cancer cells.
Biochemical and Physiological Effects
BMN-673 has been shown to have several biochemical and physiological effects. It has been shown to be effective in the treatment of cancer, particularly in patients with BRCA1/2 mutations. BMN-673 works by inhibiting the PARP enzyme, which is involved in DNA repair. By inhibiting PARP, BMN-673 prevents cancer cells from repairing DNA damage, leading to their death.
Advantages and Limitations for Lab Experiments
BMN-673 has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied and has been shown to be effective in the treatment of cancer. Another advantage is that it is a potent inhibitor of PARP, making it a useful tool for studying the role of PARP in DNA repair. One of the limitations is that it is a complex compound to synthesize, requiring expertise in organic chemistry. Another limitation is that it has not been extensively studied in vivo, and its long-term effects are not well understood.
Future Directions
There are several future directions for the study of BMN-673. One direction is to study its efficacy in combination with other therapies, such as chemotherapy and radiation therapy. Another direction is to study its long-term effects in vivo, particularly in non-cancerous cells. Additionally, there is a need to develop more efficient synthesis methods for BMN-673 to make it more accessible for research and potential therapeutic use. Finally, there is a need to further understand the mechanism of action of BMN-673 and its potential as a therapeutic agent for other diseases beyond cancer.
Synthesis Methods
The synthesis of BMN-673 involves several steps. The first step involves the reaction of 5-bromo-6-methyl-2-pyridinamine with 4-methoxy-3-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then reduced using a palladium catalyst to yield BMN-673. The synthesis of BMN-673 is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
BMN-673 has been extensively studied in scientific research for its potential as a therapeutic agent. It has been shown to be effective in the treatment of cancer, particularly in patients with BRCA1/2 mutations. BMN-673 works by inhibiting the PARP enzyme, which is involved in DNA repair. By inhibiting PARP, BMN-673 prevents cancer cells from repairing DNA damage, leading to their death.
properties
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O4/c1-8-10(15)4-6-13(16-8)17-14(19)9-3-5-12(22-2)11(7-9)18(20)21/h3-7H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJAKCYGJKFOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6028584.png)

![2-{[(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6028612.png)
![2-(3-chlorophenyl)-N,N,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6028618.png)

![5-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(2-thienylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole trifluoroacetate](/img/structure/B6028621.png)
![2-[1-(4-methoxy-3-methylbenzyl)-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6028623.png)
![3-{[(3-fluorobenzyl)amino]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6028628.png)
![1-(1-{[1-(2-furylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6028639.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B6028642.png)
![methyl 4-{[(1-isopropyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]amino}butanoate](/img/structure/B6028645.png)
![3-benzyl-5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole](/img/structure/B6028651.png)

![ethyl 3-({[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6028677.png)